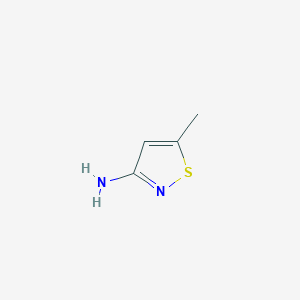
5-Methylisothiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-amino-5-methyl isoxazole, a compound similar to 5-Methylisothiazol-3-amine, has been described in a patent . The synthesis involves three steps of reactions . Another study discusses the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid in the solid phase peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving 3-amino-5-methylisoxazole have been discussed in a study . Isothiazolinones, a class of compounds related to 5-Methylisothiazol-3-amine, have been used as biocides due to their bacteriostatic and fungiostatic activity .科学的研究の応用
Electrochemical Synthesis
An efficient electrochemical synthesis method for creating 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been developed, avoiding the use of toxic chemicals and catalysts. This approach highlights the application of similar compounds in sustainable and green chemistry practices (Feroci et al., 2005).
C-H Bond Activation
Research demonstrates the use of auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation in α-Aminobutanoic Acid Derivatives, showcasing applications in the selective synthesis of γ-substituted non-natural amino acids. This finding underscores the importance of these compounds in developing novel synthetic methodologies for complex molecule construction (Pasunooti et al., 2015).
Corrosion Inhibition
A comparative study on triazole derivatives, including similar compounds, has identified them as efficient inhibitors for mild steel corrosion in acidic solutions. This application is crucial for materials science and engineering, highlighting the role of these compounds in extending the life of metals in corrosive environments (Hassan et al., 2007).
Antiprion Activity
2-Aminothiazoles, a class of compounds related to 5-Methylisothiazol-3-amine, have been identified as potential therapeutic leads for prion diseases. This research provides a foundation for developing new treatments for neurodegenerative disorders (Gallardo-Godoy et al., 2011).
作用機序
Target of Action
5-Methylisothiazol-3-amine, also known as Methylisothiazolinone (MIT), is an organic compound that belongs to a class of heterocycles known as isothiazolinones . The primary targets of MIT are various microorganisms, as it exhibits antimicrobial, antibacterial, antifungal, and antiviral activities . It acts as a biocide in numerous personal care products and other industrial applications .
Mode of Action
The antimicrobial activity of isothiazolinones, including MIT, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
Biochemical Pathways
Given its broad-spectrum antimicrobial activity, it is likely that mit interferes with multiple biochemical pathways essential for the survival and growth of microorganisms .
Pharmacokinetics
It is known that mit is used in water-containing solutions, typically in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (cmit), in a 3:1 mixture (cmit:mit) sold commercially as kathon . This suggests that MIT is soluble in water and can be distributed in aqueous environments.
Result of Action
The result of MIT’s action is the inhibition of microbial growth in water-containing solutions . Despite its effectiveness as a biocide, MIT is a strong sensitizer, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation .
Action Environment
The action of MIT can be influenced by various environmental factors. For instance, the presence of water is necessary for MIT to exert its antimicrobial effects . Furthermore, the pH, temperature, and presence of other substances can potentially affect the stability, efficacy, and safety of MIT.
Safety and Hazards
The safety data sheet for a related compound, 2-Methyl-4-isothiazolin-3-one, indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It’s important to note that the safety and hazards of 5-Methylisothiazol-3-amine may be different.
特性
IUPAC Name |
5-methyl-1,2-thiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBQYMQSIDAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisothiazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

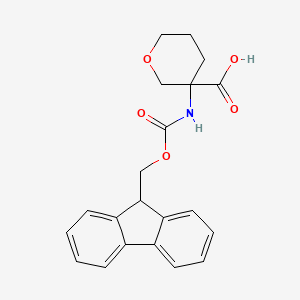
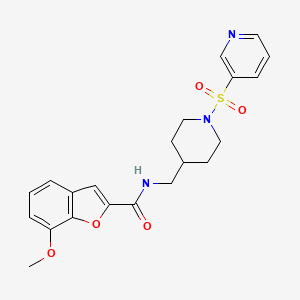

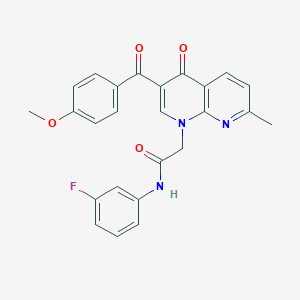
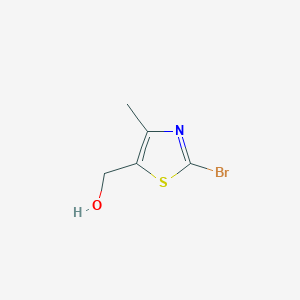
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)
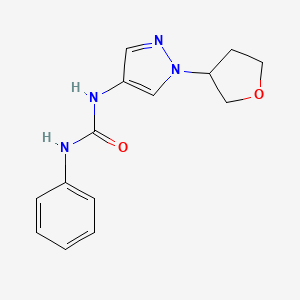
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)